o-Ethylphenyl propyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Ethylphenyl propyl ether: is an organic compound belonging to the class of ethers Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups In this case, the compound consists of an ethyl group attached to a phenyl ring, which is further connected to a propyl group through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This is the most common method for preparing ethers. It involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction.
Acid-Catalyzed Dehydration of Alcohols: This method involves the reaction of alcohols in the presence of a strong acid like sulfuric acid.
Industrial Production Methods: Industrial production of ethers often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The Williamson Ether Synthesis is commonly employed on an industrial scale due to its versatility and high yield .
Chemical Reactions Analysis
Types of Reactions:
Acidic Cleavage: Ethers can be cleaved by strong acids like hydroiodic acid or hydrobromic acid to form alcohols and alkyl halides.
Oxidation: Ethers are generally resistant to oxidation, but under strong oxidative conditions, they can form peroxides.
Substitution: Ethers can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Hydroiodic Acid (HI): Used for acidic cleavage.
Hydrobromic Acid (HBr): Another reagent for acidic cleavage.
Strong Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products:
o-Ethylphenol: Formed from the cleavage of the ether bond.
Propyl Iodide: Another product from the cleavage reaction.
Scientific Research Applications
Chemistry:
Solvent: Ethers are often used as solvents in organic reactions due to their relatively low reactivity.
Intermediate: Used in the synthesis of more complex organic molecules.
Biology and Medicine:
Industry:
Mechanism of Action
The primary mechanism by which o-Ethylphenyl propyl ether exerts its effects is through its ability to act as a solvent or intermediate in chemical reactions. The oxygen atom in the ether can participate in hydrogen bonding, which can influence the solubility and reactivity of the compound. In biological systems, ethers can interact with various molecular targets through non-covalent interactions, such as hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
Methyl Phenyl Ether (Anisole): Similar structure but with a methyl group instead of an ethyl group.
Ethyl Phenyl Ether: Lacks the propyl group present in o-Ethylphenyl propyl ether.
Propyl Phenyl Ether: Similar but lacks the ethyl group on the phenyl ring.
Uniqueness:
Structural Complexity: The presence of both ethyl and propyl groups attached to the phenyl ring through an oxygen atom makes this compound unique.
Properties
CAS No. |
29643-63-8 |
---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1-ethyl-2-propoxybenzene |
InChI |
InChI=1S/C11H16O/c1-3-9-12-11-8-6-5-7-10(11)4-2/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
YXAVHGJCPBCXJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.